molecular formula C14H15ClN4O B5207104 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole

1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole

Cat. No. B5207104
M. Wt: 290.75 g/mol
InChI Key: PLDSIBHZHCKJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes involved in cancer cell growth and inflammation. Additionally, this compound may disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines in animal models of inflammation. The compound has also been found to have anti-fungal and anti-bacterial properties, leading to the death of fungi and bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole in lab experiments is its potential as a multi-functional compound, with applications in various fields of scientific research. Additionally, the compound has been found to have low toxicity, making it a safer alternative to other compounds with similar applications. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are various future directions for the study of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole. One potential direction is the development of more efficient synthesis methods to reduce the cost of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Further research is also needed to determine the safety and efficacy of the compound in vivo, as most studies have been conducted in vitro. Finally, the potential use of this compound as a therapeutic agent for various diseases should be explored further.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole involves the reaction of 2-chlorobenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with N-boc-pyrrolidine. The compound is then deprotected using trifluoroacetic acid to obtain the final product.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. The compound has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use as an anti-fungal and anti-bacterial agent.

properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]triazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c15-12-6-2-1-5-11(12)9-19-10-13(16-17-19)14(20)18-7-3-4-8-18/h1-2,5-6,10H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDSIBHZHCKJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.